Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester
Description
Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester is a triglyceride derivative with a glycerol backbone esterified at three positions:
- Position 1: Octadecanoic acid (stearic acid, C18H36O2).
- Position 2: Decanoyloxy group (C10H20O2).
- Position 3: Octanoyloxy group (C8H16O2).
This structure confers amphiphilic properties, combining hydrophobic alkyl chains with polar ester linkages. The compound is hypothesized to exhibit applications in pharmaceuticals, cosmetics, or surfactants due to its structural similarity to other glycerides .
Properties
IUPAC Name |
(2-decanoyloxy-3-octanoyloxypropyl) octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O6/c1-4-7-10-13-15-16-17-18-19-20-21-22-24-26-29-32-38(41)44-35-36(34-43-37(40)31-28-25-12-9-6-3)45-39(42)33-30-27-23-14-11-8-5-2/h36H,4-35H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPABNYXGARSAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester typically involves esterification reactions. One common method is the reaction of glycerol with octanoic acid, decanoic acid, and stearic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid or base catalyst to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: This compound is used in lipid metabolism studies and as a substrate in enzymatic reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: It is used in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Mechanism of Action
The mechanism of action of Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with key analogs:
*Calculated based on constituent fatty acids and glycerol backbone.
Key Differences and Implications
Chain Length and Hydrophobicity: Longer chains (e.g., C16 in CAS 14015-55-5) increase hydrophobicity and melting points compared to the target compound’s shorter C10/C8 chains . Unsaturated analogs (e.g., 9-octadecenoic acid derivatives) exhibit lower melting points due to kinked alkyl chains .
Functional Groups :
- Hydroxyl groups (e.g., in CAS 669762-70-3) enhance polarity and solubility in aqueous systems, whereas the target compound’s fully esterified structure favors lipid compatibility .
Glyceryl palmitostearate’s use as a pharmaceutical excipient highlights the role of glycerides in drug delivery .
Biological Activity
Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester, also known as a triacylglycerol, is a complex organic compound with the molecular formula and a molecular weight of 639.0 g/mol. This compound consists of octanoic acid, decanoic acid, and stearic acid at the sn-1, sn-2, and sn-3 positions respectively. Its unique structure contributes to various biological activities and applications in scientific research and industry.
The compound is synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically requires elevated temperatures and catalysts to optimize yield. The resulting ester can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its biological interactions.
The biological activity of this compound primarily revolves around its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids and glycerol, which are utilized in various metabolic processes. The key molecular targets include:
- Lipases : Enzymes that catalyze the hydrolysis of fats.
- Esterases : Enzymes that catalyze the breakdown of esters.
These interactions suggest potential roles in lipid metabolism studies and therapeutic applications in drug delivery systems due to its biocompatibility.
Antioxidant Activity
Research has demonstrated that fatty acids similar to those present in this compound exhibit significant antioxidant properties. For example, the antioxidant activity can be assessed using DPPH radical scavenging assays. The results indicate that compounds containing similar fatty acid structures can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems.
Comparative Analysis
To better understand the biological activity of octadecanoic acid, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Glycerol Monostearate | C21H42O4 | Emulsifier; used in food and cosmetics |
| Glycerol Dioleate | C37H70O5 | Similar emulsifying properties; different fatty acid composition |
| Glycerol Tristearate | C57H110O6 | Used in food; provides texture and stability |
The unique combination of fatty acids in octadecanoic acid gives it distinct physical and chemical properties that may enhance its efficacy in various applications.
Case Studies
- Lipid Metabolism Studies : In vitro studies have shown that octadecanoic acid can influence lipid metabolism by modulating enzyme activities related to fat storage and mobilization.
- Drug Delivery Systems : Research has explored the use of this ester as a carrier for hydrophobic drugs, demonstrating improved solubility and bioavailability compared to conventional delivery methods.
- Antioxidant Research : Studies have indicated that compounds with similar structures exhibit significant xanthine oxidase inhibition activities, which are relevant for conditions like gout and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
